Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate

Description

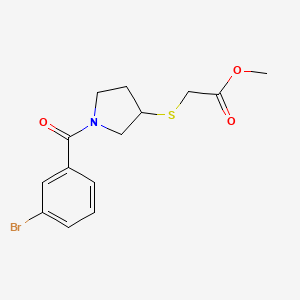

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with the molecular formula C14H16BrNO3S and a molecular weight of 358.25. This compound features a pyrrolidine ring, a bromobenzoyl group, and a thioacetate moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

methyl 2-[1-(3-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDBGHARFZKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromobenzoyl group can be reduced to a benzyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thioacetate moiety may also play a role in modulating the compound’s biological effects by interacting with thiol groups in proteins .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((1-(3-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate

- Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate

- Methyl 2-((1-(3-methylbenzoyl)pyrrolidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability .

Biological Activity

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with notable potential in biological research. It has garnered attention due to its structural features, which include a pyrrolidine ring and a bromobenzoyl moiety, suggesting various biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C14H16BrNO3S

- Molecular Weight : 358.25 g/mol

- CAS Number : 2034518-01-7

The compound's structure incorporates a thioacetate group, which is often associated with biological activity due to its ability to interact with thiol groups in proteins. The presence of the bromine atom in the bromobenzoyl group may enhance its reactivity and biological interactions compared to similar compounds.

Biological Activities

Research into the biological activities of this compound has indicated several promising areas:

1. Antimicrobial Properties

Studies have suggested that compounds with thioacetate functionalities can exhibit antimicrobial effects. The specific interactions of this compound with bacterial membranes or enzymes involved in cell wall synthesis could be further investigated to establish its efficacy against various pathogens.

2. Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in several studies. Its structural components may allow it to interfere with cancer cell proliferation through mechanisms such as apoptosis induction or inhibition of key signaling pathways involved in tumor growth.

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : The bromobenzoyl group may inhibit specific enzymes critical for cancer cell metabolism.

- Interaction with Proteins : The thioacetate moiety can form reversible bonds with thiol groups in proteins, potentially altering their function.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds, which can provide insights into the potential effects of this compound:

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| Methyl 2-((1-(3-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate | Chlorine instead of Bromine | Moderate antimicrobial activity |

| Methyl 2-((1-(4-bromobenzoyl)pyrrolidin-3-yl)thio)acetate | Different aromatic substitution | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.